molecular formula C20H18O B14586460 1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- CAS No. 61074-56-4

1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl-

Cat. No.: B14586460
CAS No.: 61074-56-4
M. Wt: 274.4 g/mol
InChI Key: NDRPPGSAXCOMAJ-UHFFFAOYSA-N
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Description

1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- is a chemical compound belonging to the xanthene family. Xanthenes are tricyclic compounds consisting of two benzene rings fused to a central pyran ring. This particular compound is characterized by the presence of a methyl group at the 7th position and a phenyl group at the 2nd position. Xanthenes are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of appropriate phenols with phthalic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The reaction typically occurs under reflux conditions, leading to the formation of the xanthene core structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of xanthone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroxanthene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields xanthone derivatives, while reduction produces dihydroxanthene derivatives.

Scientific Research Applications

1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and dyes.

    Biology: Xanthenes exhibit various biological activities, such as antimicrobial, antiviral, and anticancer properties. They are used in the development of new therapeutic agents.

    Medicine: Due to their biological activities, xanthene derivatives are investigated for their potential use in treating diseases like cancer, Alzheimer’s, and infections.

    Industry: Xanthenes are used in the production of dyes, pigments, and fluorescent markers for various industrial applications.

Mechanism of Action

The mechanism of action of 1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. Xanthenes are known to inhibit enzymes like phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This results in various cellular responses, including anti-inflammatory and bronchodilatory effects. Additionally, xanthenes can act as antagonists of adenosine receptors, contributing to their stimulant effects on the central nervous system.

Comparison with Similar Compounds

1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- can be compared with other similar compounds, such as:

    Xanthone: The parent compound of the xanthene family, known for its diverse biological activities.

    Methylxanthines: Compounds like caffeine, theobromine, and theophylline, which are known for their stimulant effects and use in treating respiratory conditions.

    Azaxanthones: Xanthene derivatives with nitrogen atoms in the aromatic rings, exhibiting enhanced solubility and biological activities.

The uniqueness of 1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other xanthene derivatives.

Properties

CAS No.

61074-56-4

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

7-methyl-2-phenyl-9,9a-dihydro-1H-xanthene

InChI

InChI=1S/C20H18O/c1-14-7-9-19-17(11-14)13-18-12-16(8-10-20(18)21-19)15-5-3-2-4-6-15/h2-11,18H,12-13H2,1H3

InChI Key

NDRPPGSAXCOMAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=C(CC3C2)C4=CC=CC=C4

Origin of Product

United States

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